molecular formula C52H61F6N3O4Se B13845438 Phenylselenyl Dutasteride alpha-Dimer

Phenylselenyl Dutasteride alpha-Dimer

Cat. No.: B13845438
M. Wt: 985.0 g/mol
InChI Key: QBKGDWXKNYEVAB-PJZLUOFCSA-N
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Description

Phenylselenyl Dutasteride alpha-Dimer is a synthetic compound that serves as an intermediate in the synthesis of Dutasteride alpha-Dimer, a dimer impurity of Dutasteride. Dutasteride is a dual inhibitor of 5α-reductase isoenzymes type 1 and 2, used primarily in the treatment of benign prostatic hyperplasia. This compound is structurally related to Finasteride and is utilized in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of reagents such as selenium dioxide and phenylmagnesium bromide under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of Phenylselenyl Dutasteride alpha-Dimer involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the compound, making it suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Phenylselenyl Dutasteride alpha-Dimer undergoes various chemical reactions, including:

    Oxidation: The phenylselenyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the phenylselenyl group back to its original state.

    Substitution: The phenylselenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide, phenylmagnesium bromide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, reduced phenylselenyl compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

Phenylselenyl Dutasteride alpha-Dimer has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like benign prostatic hyperplasia.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Phenylselenyl Dutasteride alpha-Dimer exerts its effects by inhibiting the activity of 5α-reductase isoenzymes type 1 and 2. These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a key role in the development and enlargement of the prostate gland. By inhibiting these enzymes, this compound reduces the levels of circulating DHT, thereby mitigating the symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

    Dutasteride: A dual inhibitor of 5α-reductase isoenzymes type 1 and 2, used in the treatment of benign prostatic hyperplasia.

    Finasteride: A specific inhibitor of 5α-reductase isoenzyme type 2, also used in the treatment of benign prostatic hyperplasia.

    Epristeride: A noncompetitive inhibitor of 5α-reductase, with less potency compared to Dutasteride and Finasteride.

Uniqueness

Phenylselenyl Dutasteride alpha-Dimer is unique due to the presence of the phenylselenyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C52H61F6N3O4Se

Molecular Weight

985.0 g/mol

IUPAC Name

(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-8-phenylselanyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C52H61F6N3O4Se/c1-47-23-21-35-31(32(47)14-16-37(47)44(63)59-39-26-28(51(53,54)55)10-13-36(39)52(56,57)58)12-19-42-50(35,4)27-40(66-29-8-6-5-7-9-29)46(65)61(42)45(64)38-17-15-33-30-11-18-41-49(3,25-22-43(62)60-41)34(30)20-24-48(33,38)2/h5-10,13,22,25-26,30-35,37-38,40-42H,11-12,14-21,23-24,27H2,1-4H3,(H,59,63)(H,60,62)/t30-,31-,32?,33?,34?,35?,37+,38-,40?,41+,42+,47-,48-,49+,50+/m0/s1

InChI Key

QBKGDWXKNYEVAB-PJZLUOFCSA-N

Isomeric SMILES

C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CC(C(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CC(C(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C

Origin of Product

United States

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